4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline

Catalog No.
S1893645
CAS No.
57609-72-0
M.F
C31H38N4
M. Wt
466.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phe...

CAS Number

57609-72-0

Product Name

4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline

IUPAC Name

4-[2-[3-[4-(diethylamino)phenyl]-2-phenyl-3,4-dihydropyrazol-5-yl]ethenyl]-N,N-diethylaniline

Molecular Formula

C31H38N4

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C31H38N4/c1-5-33(6-2)28-20-15-25(16-21-28)14-19-27-24-31(35(32-27)30-12-10-9-11-13-30)26-17-22-29(23-18-26)34(7-3)8-4/h9-23,31H,5-8,24H2,1-4H3

InChI Key

BZKRKPGZABEOSM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C4

4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]vinyl]-N,N-diethylaniline is a complex organic compound with the molecular formula C31H38N4 and a molecular weight of approximately 466.66 g/mol. This compound features a unique structure characterized by a vinyl group linked to a diethylamino-substituted phenyl ring and a 4,5-dihydro-1-phenyl-1H-pyrazole moiety. It is primarily recognized for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its charge transport properties and photostability .

  • Handle with gloves and proper personal protective equipment.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Store according to recommended safety protocols for organic compounds.

There is no evidence to suggest this specific compound is being actively researched in published scientific literature. Scientific databases such as PubChem [] and ChemicalBook [] provide some basic information about the molecule, including its structure and formula, but no mention of its potential applications.

  • Diethylamino group: This group is often associated with compounds that can act as electron donors.
  • Pyrazole ring: Pyrazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry.

It is possible that 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline could be investigated for its potential applications in areas like:

  • Material Science: The presence of the conjugated double bond system might be of interest for applications in organic electronics or optoelectronics, but further research would be needed.
  • Medicinal Chemistry: The combination of the diethylamino and pyrazole groups could be of interest for drug discovery, but this is purely speculative and would require significant research effort.
Typical of compounds containing vinyl and amine functional groups. Key reactions include:

  • Nucleophilic Substitution: The diethylamino group can undergo nucleophilic substitution reactions, which can modify the electronic properties of the compound.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure allow for electrophilic substitution reactions, potentially leading to the introduction of various substituents that could enhance biological or electronic activity.
  • Polymerization: The vinyl group can undergo polymerization reactions, allowing for the formation of polymeric materials that may have enhanced properties for electronic applications.

The synthesis of 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]vinyl]-N,N-diethylaniline typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Combining appropriate aldehydes and amines to form the initial aniline structure.
  • Cyclization: Forming the pyrazole ring through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Vinylation: Introducing the vinyl group through reactions such as Wittig or Horner-Wadsworth-Emmons reactions.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

The primary applications of 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]vinyl]-N,N-diethylaniline include:

  • Organic Electronics: Used as a charge transport material in OLEDs and OPVs due to its favorable electronic properties.
  • Dyes and Pigments: Potential use as a dye due to its intense color properties derived from its conjugated system.
  • Pharmaceuticals: Investigated for potential therapeutic applications based on its biological activity.

Interaction studies involving this compound focus on its behavior in complex environments, particularly in relation to other organic materials used in electronic devices. Key areas of investigation include:

  • Charge Carrier Mobility: Assessing how effectively the compound facilitates charge transport when incorporated into electronic devices.
  • Stability Studies: Evaluating thermal and photostability under operational conditions to ensure long-term performance in devices.

These studies help determine the viability of this compound for practical applications in technology and medicine.

Several compounds share structural similarities with 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]vinyl]-N,N-diethylaniline. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-(Diethylamino)-2-methylphenolC12H17NExhibits strong antimicrobial activity.
1-(Diethylamino)-2-naphtholC12H15NKnown for its use as a dye and pH indicator.
3-(Diethylamino)-2-hydroxybenzaldehydeC11H15NFeatures an aldehyde group that enhances reactivity.

Uniqueness

The uniqueness of 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]vinyl]-N,N-diethylaniline lies in its specific combination of structural elements that confer both electronic properties suitable for device applications and potential biological activities not fully explored yet. Its complex structure allows it to serve multiple functions across different fields, particularly in organic electronics and medicinal chemistry .

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Exact Mass

466.30964723 g/mol

Monoisotopic Mass

466.30964723 g/mol

Heavy Atom Count

35

General Manufacturing Information

Benzenamine, 4-[2-[5-[4-(diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethyl-: INACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types